Lowest Lipophilicity (XLogP3 = 1) Among N‑Substituted 2‑Ethoxy‑5‑methylbenzenesulfonyl Piperazines
The target compound displays an XLogP3 of 1.0, whereas the closest commercial analogs—1‑(diphenylmethyl)‑4‑(2‑ethoxy‑5‑methylbenzenesulfonyl)piperazine (CAS 1206093‑81‑3) and 1,4‑bis(2‑ethoxy‑5‑methylbenzenesulfonyl)piperazine (CAS 1428153‑19‑8)—exhibit XLogP3 values of approximately 3.9 and 2.7, respectively [REFS‑1][REFS‑2][REFS‑3]. The ~2–3 log‑unit reduction translates into a 100‑ to 1000‑fold theoretical increase in aqueous solubility, positioning the target compound as the most soluble member of this analog series [REFS‑4].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 (PubChem 2024.11.20) |
| Comparator Or Baseline | 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine: XLogP3 ≈ 3.9 (PubChem); 1,4-Bis(2-ethoxy-5-methylbenzenesulfonyl)piperazine: XLogP3 ≈ 2.7 (PubChem) |
| Quantified Difference | ΔXLogP3 = −2.9 to −1.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20); values for comparators obtained from PubChem compound pages. |
Why This Matters
Lower lipophilicity directly correlates with higher aqueous solubility and reduced non‑specific binding, making the target compound preferable for biochemical assays that require high compound concentrations or for fragment‑based screening campaigns.
- [1] PubChem Compound Summary for CID 24283091, 1‑[4‑(2‑Ethoxy‑5‑methylbenzenesulfonyl)piperazin‑1‑yl]ethan‑1‑one. https://pubchem.ncbi.nlm.nih.gov/compound/942771‑56‑4 (accessed 2026‑05‑06). View Source
- [2] PubChem Compound Summary for CID 55184181, 1‑(Diphenylmethyl)‑4‑(2‑ethoxy‑5‑methylbenzenesulfonyl)piperazine. https://pubchem.ncbi.nlm.nih.gov/compound/1206093‑81‑3 (accessed 2026‑05‑06). View Source
- [3] PubChem Compound Summary for CID 71586474, 1,4‑Bis(2‑ethoxy‑5‑methylbenzenesulfonyl)piperazine. https://pubchem.ncbi.nlm.nih.gov/compound/1428153‑19‑8 (accessed 2026‑05‑06). View Source
- [4] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. https://doi.org/10.1517/17460441.2012.714363 View Source
